N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-N'-[3-(trifluoromethyl)phenyl]urea
Overview
Description
N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-N’-[3-(trifluoromethyl)phenyl]urea is a synthetic compound that belongs to the class of triazole derivatives. This compound is of significant interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of both triazole and urea functional groups in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-N’-[3-(trifluoromethyl)phenyl]urea typically involves the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-chlorobenzylamine with hydrazine hydrate and carbon disulfide can lead to the formation of the triazole ring.
Introduction of the urea moiety: The triazole intermediate is then reacted with an isocyanate derivative, such as 3-(trifluoromethyl)phenyl isocyanate, to form the final urea compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-N’-[3-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can lead to the formation of new compounds with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-N’-[3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets and pathways. For example, in its role as an antimicrobial agent, the compound may inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell death. In cancer cells, it may induce apoptosis by activating specific signaling pathways that trigger programmed cell death.
Comparison with Similar Compounds
Similar Compounds
N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-N’-[3-(trifluoromethyl)phenyl]urea: can be compared to other triazole derivatives such as:
Uniqueness
The uniqueness of N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-N’-[3-(trifluoromethyl)phenyl]urea lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to act as both an antimicrobial and anticancer agent highlights its versatility and potential for further development in various applications.
Properties
IUPAC Name |
1-[1-[(2-chlorophenyl)methyl]-1,2,4-triazol-3-yl]-3-[3-(trifluoromethyl)phenyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF3N5O/c18-14-7-2-1-4-11(14)9-26-10-22-15(25-26)24-16(27)23-13-6-3-5-12(8-13)17(19,20)21/h1-8,10H,9H2,(H2,23,24,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTLDAHVSKFOLPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC(=N2)NC(=O)NC3=CC=CC(=C3)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF3N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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